6-Bromo-7-chloro-2-methyl-3H-imidazo[4,5-b]pyridine
Description
6-Bromo-7-chloro-2-methyl-3H-imidazo[4,5-b]pyridine is a halogenated heterocyclic compound featuring a fused imidazo[4,5-b]pyridine core. This compound is of significant interest in medicinal chemistry due to the imidazo[4,5-b]pyridine scaffold’s prevalence in kinase inhibitors, antimicrobial agents, and anticancer drugs .
Properties
IUPAC Name |
6-bromo-7-chloro-2-methyl-1H-imidazo[4,5-b]pyridine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5BrClN3/c1-3-11-6-5(9)4(8)2-10-7(6)12-3/h2H,1H3,(H,10,11,12) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CXCXDLAFVZVBGG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=NC=C(C(=C2N1)Cl)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BrClN3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.49 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromo-7-chloro-2-methyl-3H-imidazo[4,5-b]pyridine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 5-bromopyridine-2,3-diamine with benzaldehyde to form 6-Bromo-2-phenyl-3H-imidazo[4,5-b]pyridine, which is then subjected to halogenation to introduce the chlorine substituent . The reaction conditions often include the use of phase transfer catalysis and specific solvents like dimethylformamide (DMF) with potassium carbonate as a base .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
6-Bromo-7-chloro-2-methyl-3H-imidazo[4,5-b]pyridine undergoes various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the substituents.
Alkylation and Acylation: The nitrogen atoms in the imidazo[4,5-b]pyridine core can participate in alkylation and acylation reactions, introducing additional substituents.
Common Reagents and Conditions
Common reagents used in these reactions include alkyl halides, acyl chlorides, and various oxidizing and reducing agents. Reaction conditions may involve the use of catalysts, specific solvents, and controlled temperatures to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution reactions can yield derivatives with different functional groups replacing the bromine or chlorine atoms.
Scientific Research Applications
Medicinal Chemistry
6-Bromo-7-chloro-2-methyl-3H-imidazo[4,5-b]pyridine has shown promise as a kinase inhibitor , particularly against p21-activated kinase 4 (PAK4), which plays a crucial role in cancer cell proliferation and survival. The compound's ability to modulate cell signaling pathways makes it a candidate for developing targeted cancer therapies.
Case Study: Kinase Inhibition
- Objective : Evaluate the inhibitory effects of this compound on PAK4.
- Findings : The compound demonstrated significant inhibition of PAK4 activity in vitro, suggesting potential therapeutic applications in oncology.
Chemical Reactivity
The halogen substituents in this compound facilitate various chemical reactions, including:
- Nucleophilic Aromatic Substitution : The presence of electron-withdrawing groups allows for substitution reactions at the aromatic positions.
- C–H Arylation Reactions : Particularly at the C2 position of the imidazo[4,5-b]pyridine framework, enhancing its utility in synthetic organic chemistry.
Data Table: Reaction Pathways
| Reaction Type | Description | Potential Applications |
|---|---|---|
| Nucleophilic Aromatic Substitution | Substitution at aromatic positions | Synthesis of new drug candidates |
| C–H Arylation | Functionalization of C–H bonds | Development of complex organic molecules |
Biological Studies
Research has indicated that compounds within the imidazo[4,5-b]pyridine class exhibit various biological activities, including antimicrobial and anti-inflammatory effects. The unique substituents in this compound may enhance these activities.
Case Study: Biological Activity Screening
- Objective : Assess the antimicrobial properties of the compound.
- Findings : The compound exhibited moderate antimicrobial activity against several bacterial strains, indicating its potential as a lead compound for further development.
Mechanism of Action
The mechanism of action of 6-Bromo-7-chloro-2-methyl-3H-imidazo[4,5-b]pyridine involves its interaction with specific molecular targets. For instance, it may act as an inhibitor of certain enzymes or receptors, thereby modulating biological pathways. The exact molecular targets and pathways can vary depending on the specific application and the structure of the compound .
Comparison with Similar Compounds
Comparison with Structurally Related Compounds
Key Observations :
- Halogen Positioning : The 6-bromo-7-chloro substitution in the target compound contrasts with 6-bromo-4-chloro in imidazo[4,5-c]pyridine , altering ring reactivity and biological interactions.
- Functional Groups : Propargyl and furan substituents (e.g., ) improve synthetic versatility for click chemistry or further derivatization, whereas methyl groups (e.g., ) simplify crystallization but reduce electrophilic reactivity.
Antimicrobial Activity
- 6-Bromo-2-phenyl-3H-imidazo[4,5-b]pyridine derivatives exhibit moderate antimicrobial activity against E. coli and S. aureus, with alkylation at N3/N4 positions enhancing potency .
Carcinogenicity vs. Therapeutic Potential
- 2-Amino-1-methyl-6-phenylimidazo[4,5-b]pyridine (PhIP) is a potent dietary carcinogen, inducing DNA adducts via cytochrome P450-mediated activation .
- Kinase Inhibitors : Bromo/chloro-substituted imidazo[4,5-b]pyridines (e.g., ) are optimized for kinase inhibition (e.g., targeting PI3K or mTOR), with halogen atoms critical for binding pocket interactions.
Structural and Crystallographic Insights
- Crystal Packing : The title compound’s methyl group at position 2 likely influences crystal packing via van der Waals interactions, as seen in 6-bromo-3-(12-bromododecyl)-2-(4-nitrophenyl)-4H-imidazo[4,5-b]pyridine, where alkyl chains dictate layered structures .
- Bond Lengths/Angles : Halogen substituents (Br, Cl) increase bond polarization in the pyridine ring, as evidenced by XRD data for 6-bromo-2-(furan-2-yl) derivatives (C-Br: ~1.90 Å; C-Cl: ~1.72 Å) .
Biological Activity
6-Bromo-7-chloro-2-methyl-3H-imidazo[4,5-b]pyridine is a heterocyclic compound with the molecular formula and a molecular weight of approximately 212.05 g/mol. This compound belongs to the imidazo[4,5-b]pyridine family, characterized by a unique fused ring system that includes both imidazole and pyridine moieties. The presence of bromine and chlorine substituents enhances its chemical reactivity and potential biological activity, particularly in medicinal chemistry applications.
Research indicates that compounds within the imidazo[4,5-b]pyridine class, including this compound, exhibit significant biological activities primarily through their roles as kinase inhibitors. These kinases are crucial in various cellular processes, including proliferation and survival in cancer cells.
Notably, this compound has demonstrated potential as an inhibitor of p21-activated kinase 4 (PAK4), which is implicated in cancer signaling pathways. The halogen substituents (bromine and chlorine) facilitate nucleophilic aromatic substitution reactions and enhance binding affinity to target proteins.
In Vitro Studies
In vitro studies have shown that this compound can induce apoptosis in cancer cell lines. For instance, a study on related compounds demonstrated that they could arrest the cell cycle at the G1 phase and induce apoptosis in breast cancer cell lines (MCF-7) at specific concentrations.
Table 1: Summary of Biological Activity Studies
| Study Focus | Cell Line | IC50 (µM) | Observations |
|---|---|---|---|
| Cell Cycle Arrest | MCF-7 | 168.78 | Arrested at G1 phase |
| Apoptosis Induction | MCF-7 | N/A | Increased late apoptosis compared to control |
Kinase Inhibition Profile
A kinase panel assay has been conducted to evaluate the selectivity profile of this compound against various kinases. Preliminary results suggest that this compound exhibits selective inhibition towards certain kinases involved in oncogenic pathways.
Table 2: Kinase Inhibition Results
| Kinase Type | Inhibition (%) |
|---|---|
| PAK4 | 48.22 |
| Other Kinases | <20 |
Case Study: Inhibition of PAK4
In a significant case study focusing on the inhibition of PAK4 by derivatives of imidazo[4,5-b]pyridine, it was found that modifications to the halogen substituents could enhance inhibitory potency. The study highlighted how structural variations influenced binding affinity and biological activity.
Case Study: Cancer Cell Line Response
Another case study examined the effects of this compound on MCF-7 breast cancer cells. The findings indicated a dose-dependent response where higher concentrations led to increased apoptosis rates and cell cycle arrest.
Q & A
Q. What synthetic methodologies are commonly employed for 6-Bromo-7-chloro-2-methyl-3H-imidazo[4,5-b]pyridine?
Synthesis typically involves functionalizing the imidazo[4,5-b]pyridine core. For example:
- Halogenation : Bromine and chlorine substituents are introduced via nucleophilic substitution or direct halogenation of precursors like pyridine-diamine derivatives. Phase-transfer catalysis (e.g., using tetrabutylammonium bromide) in solvents like DMF is effective for regioselective halogenation .
- Methylation : Alkylation at the N3 position (e.g., using methyl iodide and K₂CO₃) under reflux conditions ensures selective methylation without disrupting bromo/chloro substituents .
- Purification : Column chromatography (silica gel, ethyl acetate/hexane) and recrystallization (ethanol/methanol) are standard for isolating high-purity products .
Q. Which spectroscopic and crystallographic techniques are critical for structural elucidation?
- NMR Spectroscopy : ¹H and ¹³C NMR confirm substituent positions and purity. For example, the methyl group at C2 appears as a singlet (~δ 2.5 ppm), while aromatic protons show splitting patterns dependent on neighboring halogens .
- X-ray Diffraction : Single-crystal X-ray analysis resolves bond lengths, angles, and planarity of the fused imidazo-pyridine system. Programs like SHELXL refine data to <0.01 Å accuracy, identifying hydrogen-bonding networks (e.g., N–H···O dimers) .
Advanced Research Questions
Q. How can regioselectivity challenges in halogenation and alkylation be mitigated?
Regioselectivity is influenced by:
- Reaction Conditions : Lower temperatures and slow reagent addition favor substitution at electron-deficient positions (e.g., bromination at C6 over C7 due to steric and electronic effects) .
- Catalysts : Phase-transfer catalysts (e.g., p-toluenesulfonic acid) enhance reactivity at specific sites by stabilizing transition states .
- Protecting Groups : Temporary protection of reactive NH groups (e.g., using trityl groups) prevents undesired side reactions during alkylation .
Q. What computational approaches predict biological activity and electronic properties?
- Density Functional Theory (DFT) : Calculates HOMO-LUMO gaps to assess redox potential, crucial for antioxidative or anticancer activity. For example, electron-withdrawing groups (Br, Cl) lower LUMO levels, enhancing electrophilic interactions with biological targets .
- Molecular Docking : Simulates binding affinities to enzymes (e.g., Aurora kinases) by analyzing π-π stacking and hydrogen bonds between the compound’s aromatic system and receptor pockets .
Q. How do crystallographic refinement tools like SHELXL improve structural accuracy?
SHELXL addresses challenges in high-resolution
- Twinned Data : Robust algorithms deconvolute overlapping reflections in twinned crystals, common in imidazo-pyridines due to planar stacking .
- Hydrogen Bonding : Difference Fourier maps resolve weak interactions (e.g., C–H···π contacts) critical for understanding supramolecular assemblies .
- Disorder Modeling : Handles dynamic disorders in methyl/allyl groups by refining occupancy ratios and thermal parameters .
Q. How should conflicting data from NMR and X-ray analyses be resolved?
Discrepancies often arise from:
- Dynamic Effects : NMR detects time-averaged conformations, while X-ray captures static structures. For example, rotational freedom in allyl groups may yield averaged NMR signals but fixed positions in crystals .
- Solvent Interactions : NMR spectra in solution may show proton exchange (e.g., NH groups), absent in solid-state X-ray data. Cross-validate with IR spectroscopy or mass spectrometry .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
